molecular formula C6H14ClN3 B1310656 Piperidine-1-carboximidamide Hydrochloride CAS No. 41316-49-8

Piperidine-1-carboximidamide Hydrochloride

Cat. No. B1310656
Key on ui cas rn: 41316-49-8
M. Wt: 163.65 g/mol
InChI Key: AGVOIHMRBFEGBE-UHFFFAOYSA-N
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Patent
US09133178B2

Procedure details

A mixture of piperidine (4.95 ml, 50 mmol), diisopropylethylamine (8.73 ml, 50.0 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (6.11 g, 55.0 mmol) in N,N-dimethylformamide (20 ml) was stirred at room temperature over the weekend. Ether (50 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether layer was separated and DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (30 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was triturated with ether, collected, washed with ether and dried to give the title compound as a colourless solid (3.55 g, 43%). LC/MS [M+H]+=128.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(C(C)C)CC)(C)C.[ClH:16].[N:17]1(C(=N)N)[CH:21]=[N:20]C=N1.CCOCC>CN(C)C=O>[ClH:16].[N:1]1([C:21](=[NH:17])[NH2:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
4.95 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
8.73 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.11 g
Type
reactant
Smiles
Cl.N1(N=CN=C1)C(N)=N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
STIRRING
Type
STIRRING
Details
DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ether layer was separated from the residue
ADDITION
Type
ADDITION
Details
Ether (30 ml) was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCC1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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